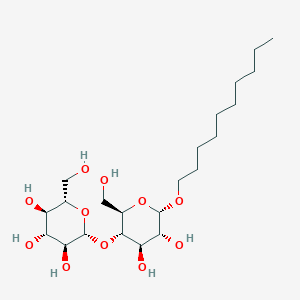

Decyl-a-D-maltoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Decyl-a-D-maltoside is synthesized through the glycosylation of maltose with decanol. The reaction typically involves the use of a catalyst such as an acid or enzyme to facilitate the formation of the glycosidic bond between the maltose and decanol. The reaction conditions often include moderate temperatures and neutral to slightly acidic pH levels .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale glycosylation reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications .

Análisis De Reacciones Químicas

Types of Reactions

Decyl-a-D-maltoside primarily undergoes reactions typical of glycosides and alcohols. These include:

Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or enzymatic conditions to yield maltose and decanol.

Oxidation: The alcohol group in decanol can be oxidized to form aldehydes or carboxylic acids.

Substitution: The hydroxyl groups in the maltose moiety can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or specific enzymes (e.g., glycosidases).

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Reagents such as acyl chlorides or alkyl halides under basic or neutral conditions.

Major Products

Hydrolysis: Maltose and decanol.

Oxidation: Decanal or decanoic acid.

Substitution: Various maltoside derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Decyl-a-D-maltoside is extensively used in scientific research due to its unique properties:

Chemistry: Used as a surfactant in various chemical reactions and processes.

Biology: Essential for solubilizing and stabilizing membrane proteins, facilitating their study through techniques such as X-ray crystallography and cryo-electron microscopy.

Medicine: Employed in the formulation of drug delivery systems and in the study of membrane protein-related diseases.

Industry: Used in the production of cosmetics and personal care products due to its mild detergent properties

Mecanismo De Acción

Decyl-a-D-maltoside exerts its effects by integrating into the lipid bilayer of membranes, disrupting the hydrophobic interactions that hold the membrane proteins in place. This allows the proteins to be solubilized in aqueous solutions while maintaining their native structure and function. The compound’s nonionic nature ensures minimal interference with the protein’s activity, making it ideal for biochemical studies .

Comparación Con Compuestos Similares

Similar Compounds

n-Dodecyl-β-D-maltoside (DDM): Similar in structure but with a longer hydrophobic tail, leading to larger micelles and lower critical micelle concentration (CMC).

n-Octyl-β-D-glucopyranoside (OG): Shorter hydrophobic tail, forming smaller micelles with higher CMC.

n-Nonyl-β-D-glucopyranoside (NG): Similar to OG but with a slightly longer hydrophobic tail

Uniqueness

Decyl-a-D-maltoside strikes a balance between micelle size and CMC, making it versatile for various applications. Its ability to form stable micelles at relatively low concentrations while maintaining protein stability sets it apart from other detergents .

Propiedades

Fórmula molecular |

C22H42O11 |

|---|---|

Peso molecular |

482.6 g/mol |

Nombre IUPAC |

(2R,3S,4R,5R,6S)-2-[(2R,3S,4R,5R,6S)-6-decoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C22H42O11/c1-2-3-4-5-6-7-8-9-10-30-21-19(29)17(27)20(14(12-24)32-21)33-22-18(28)16(26)15(25)13(11-23)31-22/h13-29H,2-12H2,1H3/t13-,14+,15-,16+,17+,18-,19+,20+,21-,22+/m0/s1 |

Clave InChI |

WOQQAWHSKSSAGF-XLQVLROVSA-N |

SMILES isomérico |

CCCCCCCCCCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)CO)O)O)O)O)O |

SMILES canónico |

CCCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aR,6R,6aR)-4-methoxy-2,2,6-trimethyltetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B12815951.png)

![2-Amino-N-methyl-1H-benzo[d]imidazole-1-carboxamide](/img/structure/B12815956.png)

![9,10-Dimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline-2,3-diol](/img/structure/B12815964.png)

![2-[Ethyl-[4-(trifluoromethyl)benzoyl]amino]acetic acid](/img/structure/B12815997.png)

![[2-[(2-Methylpropan-2-yl)oxy]-2-oxoethyl]-triphenylphosphanium;hydrochloride](/img/structure/B12815999.png)